molecular formula C21H42O3 B3026315 Methyl 20-hydroxyeicosanoate CAS No. 37477-29-5

Methyl 20-hydroxyeicosanoate

Cat. No. B3026315
M. Wt: 342.6 g/mol
InChI Key: OCCHBWCFXPQLRX-UHFFFAOYSA-N
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Patent
US06605641B2

Procedure details

LiOH (45 μL of a 1 M aqueous soln) was added to a stirring, room temperature solution of the above ester (5.2 mg, 0.015 mmol) in THF/H2O (5:1, 1.5 mL). After 10 hours, the pH was adjusted to 4 using 1 M oxalic acid and the reaction mixture was extracted with EtOAc (3×4 mL). The combined organic extracts were evaporated in vacuo to give 20-hydroxyeicosanoic acid (55) (4.5 mg, 92%) as a solid, mp 86° C. 1H NMR (250 MHz, CD3OD): δ1.20-1.45 (m, 30H), 1.45-1.63 (m, 4H), 2.28 (t, J˜7.4 Hz, 2H), 3.55 (t, J˜6.5 Hz, 2H); TLC: EtOAc/hexanes (3:7), Rf˜0.08. 19-Hydroxynonadecanoic Acid (56) was prepared in an analogous manner from ester 8a.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.2 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[OH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25]C)=[O:24].C(O)(=O)C(O)=O>C1COCC1.O>[OH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5.2 mg
Type
reactant
Smiles
OCCCCCCCCCCCCCCCCCCCC(=O)OC
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EtOAc (3×4 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
OCCCCCCCCCCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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